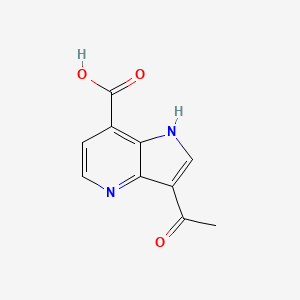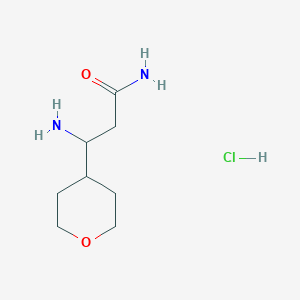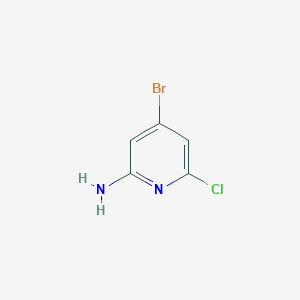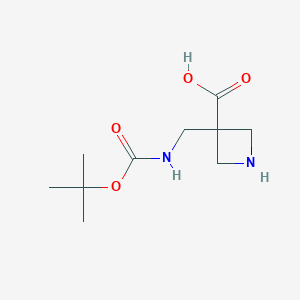
3-Acetyl-4-azaindole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4-azaindole-7-carboxylic acid is a derivative of 7-Azaindole-3-carboxylic acid . It is a reactant for the synthesis of azaindol derivatives as new acrosin inhibitors and for the preparation of triazoles via regioselective heterocyclization reactions .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a subject of interest in recent years . These compounds are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis
The molecular formula of this compound is C8H6N2O2 . The InChI Key is KYBIRFFGAIFLPM-UHFFFAOYSA-N and the SMILES structure is OC(=O)C1=CNC2=NC=CC=C12 .Chemical Reactions Analysis
7-Azaindole-3-carboxylic acid, from which this compound is derived, is a reactant for the synthesis of azaindol derivatives as new acrosin inhibitors and for the preparation of triazoles via regioselective heterocyclization reactions .Safety and Hazards
Orientations Futures
The future directions of research on 3-Acetyl-4-azaindole-7-carboxylic acid could involve further investigation of its potential applications. For instance, 7-azaindole effectively breaks up carboxylic acid dimers, enabling drastic simplification and acceleration of VCD spectra calculations . This could have implications for the study of pharmaceutical compounds. Additionally, developing compounds with auxin-like properties for plant growth regulation and weed control applications is of great significance .
Propriétés
IUPAC Name |
3-acetyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-5(13)7-4-12-8-6(10(14)15)2-3-11-9(7)8/h2-4,12H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGYVJNZBNXFPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C(C=CN=C12)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1377874.png)




![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B1377884.png)
![Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1377885.png)
![7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B1377887.png)
![3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377888.png)



![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate](/img/structure/B1377895.png)
